2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at position 2 and a nitro-substituted benzamide moiety at position 2. The nitro group on the benzamide may enhance electron-withdrawing effects, influencing reactivity and binding affinity, while the 4-phenoxyphenyl substituent likely contributes to lipophilicity and π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c29-24(19-8-4-5-9-22(19)28(30)31)25-23-20-14-33-15-21(20)26-27(23)16-10-12-18(13-11-16)32-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJHUSUPCMABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Nitro Group: Nitration reactions are carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Phenoxyphenyl Group: This step involves the coupling of the phenoxyphenyl group to the thieno[3,4-c]pyrazole core using suitable reagents and catalysts.
Formation of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxyphenyl and benzamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, alkylated, and halogenated derivatives.
Scientific Research Applications
2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptor Activity: Interacting with receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
Key Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with the morpholine-sulfonyl group in , which combines electron-withdrawing (sulfonyl) and solubilizing (morpholine) properties. Bromine in adds steric bulk and polarizability, while fluorine in enhances stability via C-F bonding.
- Functional Moieties : The ethanediamide linker in enables dual hydrogen-bonding interactions, whereas the nitrobenzamide in the target compound may favor π-stacking or charge-transfer interactions.
Biological Activity
2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS No. 396720-56-2) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens and diseases.
Synthesis
The synthesis of 2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multi-step chemical reactions that incorporate nitro and thieno[3,4-c]pyrazole moieties. The process typically includes:
- Formation of Thieno[3,4-c]pyrazole : This is achieved through cyclization reactions involving appropriate precursors.
- Nitration : Introduction of the nitro group at the desired position on the benzamide structure.
- Coupling with Phenoxyphenyl Group : The final step involves coupling with a phenoxyphenyl moiety to yield the target compound.
Antimicrobial Activity
Research indicates that compounds similar to 2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of benzamide can possess a broad spectrum of activity against bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, with MIC values ranging from 1.95 µg/ml to 500 µg/ml .
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Klebsiella pneumoniae | 3.9 |
| Escherichia coli | 7.8 |
Anticancer Activity
The compound's potential as an anticancer agent has also been evaluated. Initial findings suggest that it may inhibit specific cancer cell lines by targeting molecular pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
Case Studies
Several studies have documented the efficacy of compounds related to 2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide in clinical settings:
- Study on Antibacterial Properties : A series of benzamide derivatives showed promising results against drug-resistant bacterial strains .
- Anticancer Trials : Clinical trials have indicated that similar thieno[3,4-c]pyrazole derivatives can effectively reduce tumor size in specific cancer types when administered in controlled dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
